

An In-depth Technical Guide to the Physical Properties of Hydroxypivaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Hydroxy-2,2-dimethylpropanal*

Cat. No.: B031169

[Get Quote](#)

Introduction

Hydroxypivaldehyde (HPA), systematically known as **3-hydroxy-2,2-dimethylpropanal**, is a bifunctional organic compound of significant industrial interest.^{[1][2][3]} Possessing both a hydroxyl and an aldehyde functional group, it serves as a critical building block in the synthesis of numerous valuable chemicals.^{[1][2]} Notably, it is a key intermediate in the commercial production of neopentyl glycol (NPG), a compound prized for conferring excellent thermal and chemical stability to resins, and pantothenic acid (Vitamin B5).^{[3][4][5]}

This guide provides a comprehensive overview of the core physical and chemical properties of hydroxypivaldehyde, tailored for researchers, chemists, and professionals in drug development and materials science. We will delve into its physicochemical characteristics, spectroscopic profile, and essential safety protocols, offering a foundational understanding for its effective and safe application. The synthesis of HPA is typically achieved through an aldol condensation reaction between isobutyraldehyde and formaldehyde.^{[3][4][6]}

Section 1: Chemical Identity and Core Physicochemical Properties

The unique structural arrangement of hydroxypivaldehyde, featuring a quaternary carbon atom adjacent to both the aldehyde and hydroxymethyl groups, dictates its physical behavior and reactivity.^[2] A notable characteristic of HPA is its tendency to reversibly dimerize to a dioxane derivative upon standing.^{[3][4]}

General Identifiers

A summary of the fundamental identifiers for hydroxypivaldehyde is presented below.

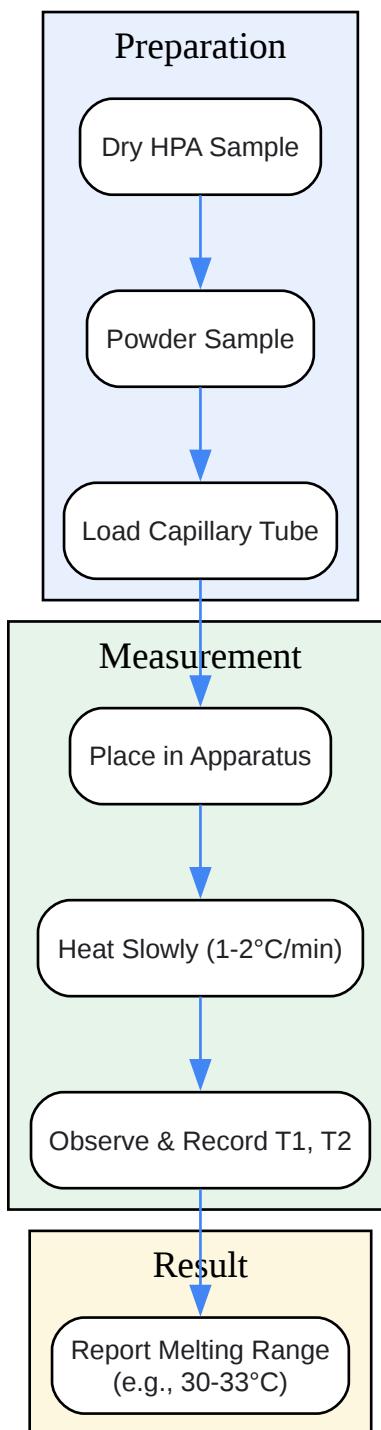
Property	Value	Source(s)
IUPAC Name	3-Hydroxy-2,2-dimethylpropanal	[1] [2]
Synonyms	Hydroxypivalaldehyde, Pentaldol	[1] [2]
CAS Number	597-31-9	[1] [3]
Molecular Formula	C ₅ H ₁₀ O ₂	[2] [3]
Molecular Weight	102.13 g/mol	[1] [3]
Appearance	Colorless to pale yellow liquid/solid	[2] [3]

Key Physical Constants

The physical state and thermal properties of HPA are critical for its handling, storage, and application in synthesis. It exists as a low-melting solid or a colorless liquid.[\[2\]](#)[\[3\]](#)

Property	Value	Conditions	Source(s)
Melting Point	30-33 °C	-	[1]
Boiling Point	141 °C	Atmospheric Pressure	[3]
78-85 °C	4 Torr	[1]	
Density	0.964 g/cm ³	-	[1]
Flash Point	60.3 °C	-	[1]
Refractive Index	1.421	-	[1]

Solubility Profile


The presence of both a polar hydroxyl group and a moderately polar aldehyde group allows for solubility in both water and various organic solvents.[\[2\]](#)

Solvent	Solubility	Source(s)
Water	0.47 M; Approx. 5% at 20°C	[1] [7]
Organic Solvents	Soluble	[2]

Section 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of hydroxypivaldehyde relies on standard spectroscopic techniques. Each method provides unique insights into the molecule's structure.

Diagram: Molecular Structure of Hydroxypivaldehyde

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. CAS 597-31-9: Hydroxypivalaldehyde | CymitQuimica [cymitquimica.com]
- 3. Hydroxypivalaldehyde - Wikipedia [en.wikipedia.org]
- 4. Hydroxypivalaldehyde - Wikiwand [wikiwand.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4036888A - Process for the production of hydroxy-pivaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Hydroxypivalaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031169#physical-properties-of-hydroxypivalaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com